1-Bromo-3-(3-fluorophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(3-fluorophenoxy)benzene is an organic compound with the molecular formula C12H8BrFO It is a derivative of bromobenzene and fluorobenzene, characterized by the presence of a bromine atom and a fluorophenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3-fluorophenoxy)benzene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of 3-bromophenol with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base.
Nucleophilic Aromatic Substitution: Another method involves the nucleophilic substitution of 1-bromo-3-nitrobenzene with 3-fluorophenol, followed by reduction of the nitro group to an amine and subsequent diazotization and Sandmeyer reaction to introduce the bromine atom.
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(3-fluorophenoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Aromatic Substitution: The fluorophenoxy group can be substituted by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Major Products:
Substituted Benzene Derivatives: Depending on the reaction conditions and reagents used, various substituted benzene derivatives can be obtained.
Scientific Research Applications
1-Bromo-3-(3-fluorophenoxy)benzene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-(3-fluorophenoxy)benzene exerts its effects involves:
Electrophilic Aromatic Substitution: The bromine atom can be activated by a catalyst, allowing it to participate in various substitution reactions.
Nucleophilic Aromatic Substitution: The fluorophenoxy group can be targeted by nucleophiles, leading to the formation of new compounds.
Comparison with Similar Compounds
1-Bromo-3-fluorobenzene: Similar in structure but lacks the phenoxy group.
3-Bromo-1-fluorobenzene: Another similar compound with a different substitution pattern.
Properties
IUPAC Name |
1-bromo-3-(3-fluorophenoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHQKCUMVWAWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.